molecular formula C8H6BrFO B1324263 1-(4-BroMo-3-fluorophenyl)ethanone CAS No. 304445-49-6

1-(4-BroMo-3-fluorophenyl)ethanone

Cat. No. B1324263
M. Wt: 217.03 g/mol
InChI Key: VCTWSAITPPCBHI-UHFFFAOYSA-N
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Description

“1-(4-BroMo-3-fluorophenyl)ethanone” is a chemical compound. It’s also known as “2-bromo-1-(4-fluorophenyl)ethanone” or "α-Bromo-4′-fluoroacetophenone" .

Scientific Research Applications

Synthesis of alpha-Bromoketones

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of alpha-Bromoketones .
  • Methods of Application: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone. This method was developed by researchers at the Academy of Scientific and Innovative Research, CSIR-Indian Institute of Chemical Technology .

Synthesis of alpha-Bromoketones

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of alpha-Bromoketones .
  • Methods of Application: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone. This method was developed by researchers at the Academy of Scientific and Innovative Research, CSIR-Indian Institute of Chemical Technology .
  • Results or Outcomes: The method resulted in the successful synthesis of alpha-Bromoketones, including “1-(4-BroMo-3-fluorophenyl)ethanone”. The product was characterized using spectroscopic data .

Thermodynamic Property Data

  • Scientific Field: Physical Chemistry
  • Application Summary: “1-(4-fluorophenyl)ethanone”, a compound similar to “1-(4-BroMo-3-fluorophenyl)ethanone”, has been studied for its thermodynamic properties .
  • Methods of Application: The study involved dynamic data analysis as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The study provided a collection of critically evaluated thermodynamic property data for the compound .

Synthesis of 5-Substituted Phthalens

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of 5-substituted phthalens . These compounds are key starting materials for manufacturing citalopram and pharmaceutically acceptable acid addition salts .
  • Methods of Application: The synthesis involves reacting 5-substituted phthalides with a solution of 4-fluorophenylmagnesiumbromide, followed by in situ reduction and complex formation in the presence of sodium borohydride .
  • Results or Outcomes: The method resulted in the successful synthesis of 5-substituted phthalens .

Thermodynamic Property Data

  • Scientific Field: Physical Chemistry
  • Application Summary: “1-(4-fluorophenyl)ethanone”, a compound similar to “1-(4-BroMo-3-fluorophenyl)ethanone”, has been studied for its thermodynamic properties .
  • Methods of Application: The study involved dynamic data analysis as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The study provided a collection of critically evaluated thermodynamic property data for the compound .

Safety And Hazards

Based on the safety data sheet of a similar compound, “4’-Fluoroacetophenyl”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWSAITPPCBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628540
Record name 1-(4-Bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-BroMo-3-fluorophenyl)ethanone

CAS RN

304445-49-6
Record name 1-(4-Bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-fluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of crude 1-(4-bromo-3-fluorophenyl)ethanol oil (from Step 1) in DCM (100 mL) was added pyridinium dichromate (8.96 g, 23.82 mmol). The mixture was stirred overnight at room temperature. To the mixture was added celite, the reaction mixture was filtered through a celite pad and rinsed several times with DCM. The filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography [SiO2, 40 g, heptane/ethyl acetate] providing 1-(4-bromo-3-fluorophenyl)ethanone (3.08 g) as a white solid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (Step 1, 58.5 g, 223 mmol) in tetrahydrofuran (500 mL) was added 3M of methylmagnesium chloride in THF (125 mL, 380 mmol) at 0° C. The reaction mixture was stirred for 1 hour at 0° C., and was quenched with cold aqueous ammonium chloride solution (150 mL). The organic layer was separated and concentrated under reduced pressure. The residue was re-dissolved in ethyl acetate (100 mL). The aqueous layer was diluted with water (100 mL) and was extracted with ethyl acetate (3×50 mL). The organic extracts were combined, washed with brine, and dried over magnesium sulfate. Filtration and concentration under reduced pressure gave the product (48.4 g) which was used in the next reaction step without further purification.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Mishura, AS Lytvynenko, KS Gavrilenko… - New Journal of …, 2018 - pubs.rsc.org
Nanoporous silver foam on a glassy carbon electrode (AgNF/GC) was formed by cathodic deposition of silver from an acidic solution of AgBF4 at high current density. The material can …
Number of citations: 6 pubs.rsc.org

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